molecular formula C30H28N4O3S2 B12492553 4-(benzyloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-(benzyloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12492553
M. Wt: 556.7 g/mol
InChI Key: GBJXZJFSOULWCR-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with benzyloxy and thiophenyl groups, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyloxy and thiophenyl intermediates, followed by their coupling with the benzamide core. Common reagents used in these reactions include thionyl chloride, piperazine, and various solvents such as dichloromethane and ethanol. Reaction conditions may involve refluxing, stirring at room temperature, or heating under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(benzyloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzyloxy)-N-(4-phenylcarbamothioyl)benzamide
  • 4-(benzyloxy)-N-(4-(thiophen-2-ylcarbonyl)phenyl)benzamide
  • N-(4-(thiophen-2-ylcarbonyl)piperazin-1-yl)benzamide

Uniqueness

4-(benzyloxy)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H28N4O3S2

Molecular Weight

556.7 g/mol

IUPAC Name

4-phenylmethoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C30H28N4O3S2/c35-28(23-8-14-26(15-9-23)37-21-22-5-2-1-3-6-22)32-30(38)31-24-10-12-25(13-11-24)33-16-18-34(19-17-33)29(36)27-7-4-20-39-27/h1-15,20H,16-19,21H2,(H2,31,32,35,38)

InChI Key

GBJXZJFSOULWCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)C5=CC=CS5

Origin of Product

United States

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